molecular formula C13H13NO2 B13667444 Ethyl 2-(isoquinolin-8-yl)acetate

Ethyl 2-(isoquinolin-8-yl)acetate

Cat. No.: B13667444
M. Wt: 215.25 g/mol
InChI Key: SHHHAHHXUIQMLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(isoquinolin-8-yl)acetate is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group attached to the 2-position of the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-8-yl)acetate typically involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst . This method provides a high yield and is efficient for producing substituted isoquinolines. Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or catalyst-free processes in water. These methods are designed to be environmentally friendly and cost-effective, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(isoquinolin-8-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines with functional groups like halogens, alkyl, and acyl groups.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(isoquinolin-8-yl)acetate can be compared with other isoquinoline derivatives such as:

Uniqueness: this compound is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ethyl ester group provides a versatile site for further functionalization, making it a valuable compound in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2-isoquinolin-8-ylacetate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11/h3-7,9H,2,8H2,1H3

InChI Key

SHHHAHHXUIQMLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC2=C1C=NC=C2

Origin of Product

United States

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